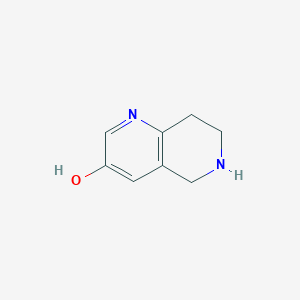

5,6,7,8-テトラヒドロ-1,6-ナフチリジン-3-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is a compound that has been studied for its potential applications in medicinal chemistry . It has been found to have a variety of pharmacological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Molecular Structure Analysis

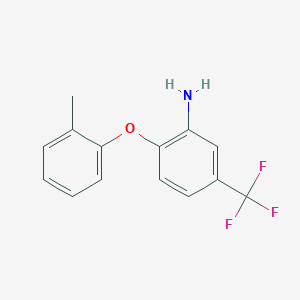

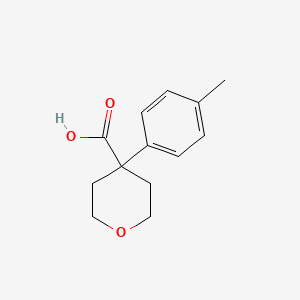

The molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol can be represented by the InChI code1S/C8H10N2O/c11-7-3-6-4-9-2-1-8 (6)10-5-7/h3,5,9,11H,1-2,4H2 . This indicates that the compound has a molecular weight of 150.18 and consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Physical and Chemical Properties Analysis

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is a solid compound with a pale-yellow to yellow-brown color .科学的研究の応用

抗癌作用

1,6-ナフチリジンは、抗癌作用を含む様々な薬理作用を持つことが明らかになっています。 癌細胞の増殖を阻害する可能性があるため、研究されています .

抗HIV活性

これらの化合物は、抗HIV治療においても有望です。 構造的に、ウイルス成分と相互作用することができ、ウイルスの複製を阻害する可能性があります .

抗菌作用

1,6-ナフチリジンの抗菌活性は、もう一つの重要な研究分野です。 様々な細菌や真菌病原体に対する有効性について研究されています .

鎮痛作用

5,6,7,8-テトラヒドロ-1,6-ナフチリジンは、顕著な鎮痛作用を示します。 疼痛管理と緩和における潜在的な使用について研究されています .

抗炎症作用

これらの化合物は、抗炎症作用も示します。 研究では、炎症を軽減する能力に焦点を当てており、炎症性疾患の治療に役立つ可能性があります .

抗酸化活性

1,6-ナフチリジンの抗酸化作用は、フリーラジカルを中和する能力のために研究されており、酸化ストレス関連疾患の予防に貢献する可能性があります .

不斉合成への応用

5,6,7,8-テトラヒドロ-1,6-ナフチリジン骨格の不斉合成により、TAK-828Fのような有効なレチノイド関連孤児受容体ガンマt(RORγt)逆アゴニストが得られます。 この応用は、選択的な薬剤を開発するための医薬品化学において重要です .

合成戦略と反応性

1,6-ナフチリジンの合成と反応性は、様々な誘導体を作り出すことで、潜在的な治療用途を持つため、広く研究されています .

作用機序

Target of Action

The primary target of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This protein is an essential component of the viral machinery that the HIV virus uses to integrate its genetic material into the host cell’s DNA, a critical step in the viral replication cycle .

Mode of Action

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol interacts with its target by binding to the LEDGF/p75 site on the HIV-1 integrase . This binding inhibits the action of the integrase, preventing the integration of the viral genetic material into the host cell’s DNA . As a result, the replication of the virus is halted .

Biochemical Pathways

The inhibition of HIV-1 integrase disrupts the viral replication cycle. Without the ability to integrate its genetic material into the host cell’s DNA, the virus cannot reproduce and spread to other cells . This halts the progression of the infection and can help to control the spread of the virus within the body .

Result of Action

The result of the action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is the inhibition of HIV-1 replication. By preventing the integration of the viral genetic material into the host cell’s DNA, the compound effectively halts the viral replication cycle . This can help to control the spread of the virus within the body and slow the progression of the disease .

生化学分析

Biochemical Properties

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . This interaction occurs at the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site, inhibiting the enzyme’s function and thereby impeding viral replication. Additionally, 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol has been studied for its potential anticancer properties, interacting with various proteins involved in cell proliferation and apoptosis .

Cellular Effects

The effects of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy . Furthermore, its interaction with HIV-1 integrase affects the viral life cycle, demonstrating its antiviral potential . These effects highlight the compound’s ability to modulate critical cellular functions.

Molecular Mechanism

At the molecular level, 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol exerts its effects through specific binding interactions with biomolecules. Its inhibition of HIV-1 integrase involves binding to the LEDGF/p75-binding site, which prevents the enzyme from integrating viral DNA into the host genome . This mechanism of action is crucial for its antiviral activity. Additionally, the compound’s anticancer properties are attributed to its ability to interfere with proteins that regulate cell cycle progression and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies in animal models are essential for understanding the compound’s safety and efficacy profile.

Metabolic Pathways

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux and its effects on metabolite levels are areas of active research, as understanding these pathways is crucial for optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and safety . Understanding these transport mechanisms is vital for developing effective delivery systems for the compound.

Subcellular Localization

The subcellular localization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall biological effects.

特性

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9,11H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZXOFXBMBTCKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590488 |

Source

|

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785774-74-5 |

Source

|

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)